molecular formula C27H25N3O3 B6060481 4-(3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)phenol

4-(3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)phenol

Cat. No. B6060481
M. Wt: 439.5 g/mol
InChI Key: JVVCUYPJXYLHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-{[4-(diphenylmethyl)-1-piperazinyl]carbonyl}-5-isoxazolyl)phenol, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine is an endogenous purine nucleoside that plays a crucial role in regulating various physiological processes, including neurotransmission, inflammation, and immune response. Adenosine receptors are classified into four subtypes, A1, A2A, A2B, and A3, based on their pharmacological and molecular properties. Among these, the A1 receptor is widely distributed in the central nervous system and peripheral tissues and is involved in the modulation of several functions, such as sleep, pain perception, cardiovascular regulation, and glucose metabolism. DPCPX has been extensively used as a research tool to investigate the physiological and pathophysiological roles of the A1 receptor and to develop novel therapeutic agents targeting this receptor.

Mechanism of Action

DPCPX acts as a competitive antagonist of the A1 receptor by binding to the receptor's orthosteric site and preventing the binding of adenosine. The A1 receptor is a G protein-coupled receptor that is coupled to Gi/o proteins. Upon activation, the receptor inhibits adenylate cyclase activity, reduces intracellular cAMP levels, and modulates ion channel activity. By blocking the A1 receptor, DPCPX prevents the downstream signaling events that are triggered by adenosine and leads to the inhibition of various physiological processes.
Biochemical and Physiological Effects
DPCPX has been shown to produce a wide range of biochemical and physiological effects by blocking the A1 receptor. For example, DPCPX has been shown to increase wakefulness and reduce sleep duration by blocking the inhibitory effect of adenosine on the arousal system. DPCPX has also been shown to reduce pain perception by blocking the antinociceptive effect of adenosine in the spinal cord. In addition, DPCPX has been shown to increase heart rate and blood pressure by blocking the inhibitory effect of adenosine on the sympathetic nervous system. DPCPX has also been shown to increase insulin secretion and glucose uptake by blocking the inhibitory effect of adenosine on insulin release and glucose uptake in the pancreas and skeletal muscle, respectively.

Advantages and Limitations for Lab Experiments

DPCPX has several advantages and limitations for lab experiments. One of the major advantages is its high selectivity and potency for the A1 receptor, which allows for the specific blockade of this receptor without affecting other adenosine receptor subtypes. This property makes DPCPX an ideal tool for investigating the physiological and pathophysiological roles of the A1 receptor. Another advantage is its high solubility in aqueous solutions, which facilitates its use in in vitro and in vivo experiments. However, DPCPX has some limitations, such as its short half-life and rapid metabolism, which require frequent dosing and careful monitoring of its pharmacokinetic properties. In addition, DPCPX has some off-target effects, such as inhibition of the dopamine transporter and the sigma receptor, which may complicate the interpretation of experimental results.

Future Directions

There are several future directions for the use of DPCPX in scientific research. One direction is the development of novel therapeutic agents targeting the A1 receptor for the treatment of various diseases, such as sleep disorders, pain syndromes, and cardiovascular diseases. Another direction is the investigation of the role of the A1 receptor in the regulation of immune response and inflammation, which may lead to the development of new immunomodulatory agents. Furthermore, the use of DPCPX in combination with other pharmacological agents or genetic manipulations may provide new insights into the complex signaling pathways that are regulated by the A1 receptor and its downstream effectors. Overall, DPCPX remains a valuable tool for investigating the physiological and pathophysiological roles of the A1 receptor and has the potential to lead to the development of novel therapeutic strategies.

Synthesis Methods

The synthesis of DPCPX was first reported by Daly et al. in 1983. The method involves the condensation of 4-hydroxyphenylacetic acid with ethyl isoxazole-4-carboxylate in the presence of triethylamine and dicyclohexylcarbodiimide to yield the intermediate ethyl 4-(5-isoxazolyl)-3-(4-hydroxyphenyl)butanoate. The intermediate is then treated with diphenylmethylpiperazine and trifluoroacetic acid to give DPCPX in high yield and purity.

Scientific Research Applications

DPCPX has been widely used in scientific research to investigate the role of the A1 receptor in various physiological and pathophysiological processes. For example, DPCPX has been used to study the effect of A1 receptor activation on the regulation of sleep-wake cycles, pain perception, cardiovascular function, and glucose metabolism. DPCPX has also been used to investigate the involvement of the A1 receptor in the pathogenesis of several diseases, such as ischemia-reperfusion injury, epilepsy, and Parkinson's disease.

properties

IUPAC Name

(4-benzhydrylpiperazin-1-yl)-[5-(4-hydroxyphenyl)-1,2-oxazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O3/c31-23-13-11-20(12-14-23)25-19-24(28-33-25)27(32)30-17-15-29(16-18-30)26(21-7-3-1-4-8-21)22-9-5-2-6-10-22/h1-14,19,26,31H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVCUYPJXYLHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=NOC(=C4)C5=CC=C(C=C5)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3-[4-(Diphenylmethyl)piperazine-1-carbonyl]-1,2-oxazol-5-YL}phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.